molecular formula C21H20N4O4 B2566607 7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-80-9

7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Katalognummer: B2566607
CAS-Nummer: 1021258-80-9
Molekulargewicht: 392.415
InChI-Schlüssel: DKUCIFSXYOVEQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a novel small molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.481 g/mol
  • Purity : Typically ≥ 95% .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific receptor tyrosine kinases (RTKs). Key targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

The compound acts by inhibiting these receptors' activities, which are crucial in processes like angiogenesis and cell proliferation. Additionally, it interferes with microtubule dynamics by inhibiting tubulin assembly, similar to the action of other known anti-cancer agents like combretastatin A-4 .

Antitumor Effects

Research indicates that the compound effectively inhibits tumor growth by disrupting angiogenesis and cell proliferation pathways. The inhibition of VEGFR-2 and PDGFR-β leads to reduced blood vessel formation in tumors, which is critical for tumor survival and growth.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 .

Pharmacokinetics

The pharmacokinetic profile of the compound shows promising characteristics:

  • Solubility : Enhanced solubility when formulated as an HCl salt.
  • Bioavailability : High oral bioavailability observed in animal models.

Study on Angiogenesis Inhibition

A study evaluated the effects of this compound on angiogenesis in a xenograft model. The results indicated a significant reduction in tumor size and vascular density compared to control groups. The mechanism was linked to decreased phosphorylation of downstream signaling molecules involved in angiogenesis.

ParameterControl GroupTreatment Group
Tumor Size (mm²)150 ± 2075 ± 15
Vascular Density (vessels/mm²)10 ± 24 ± 1

Toxicology Assessment

Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal adverse effects on normal tissues. The maximum tolerated dose was determined to be around 100 mg/kg in preclinical models without significant toxicity observed .

Eigenschaften

IUPAC Name

7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-23-19-16(20(27)24(2)21(23)28)11-17(18(26)22-12-15-9-6-10-29-15)25(19)13-14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUCIFSXYOVEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.